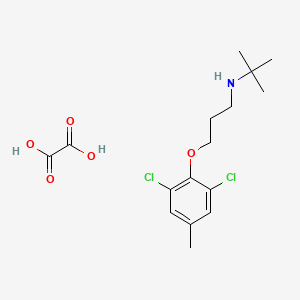![molecular formula C17H17N3O2S B5227203 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as MBZM and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of MBZM is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
MBZM has been shown to have various biochemical and physiological effects. It has been found to induce cell death in cancer cells and inhibit the growth of bacterial and parasitic infections. MBZM has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBZM in lab experiments is its ability to induce cell death in cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using MBZM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of MBZM. One potential area of research is the development of MBZM-based drugs for the treatment of cancer and other diseases. Another potential area of research is the optimization of the synthesis method for MBZM to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MBZM and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide is a promising compound that has shown potential applications in drug development. Its ability to induce cell death in cancer cells and inhibit the growth of bacterial and parasitic infections makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of MBZM involves the reaction of 5-methoxy-2-mercaptobenzimidazole with N-methyl-N-phenylacetic acid chloride. The resulting product is then purified through recrystallization to obtain pure MBZM.
Applications De Recherche Scientifique
MBZM has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and parasitic infections. MBZM has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(12-6-4-3-5-7-12)16(21)11-23-17-18-14-9-8-13(22-2)10-15(14)19-17/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFKHLIDSSJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)


![2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)


![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
